molecular formula C12H17NO2 B112433 Amino(4-tert-butylphenyl)acetic acid CAS No. 299165-27-8

Amino(4-tert-butylphenyl)acetic acid

Cat. No. B112433
M. Wt: 207.27 g/mol
InChI Key: HSRNMXQOQUQCSD-UHFFFAOYSA-N
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Description

“Amino(4-tert-butylphenyl)acetic acid” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acids, which could be related to the synthesis of “Amino(4-tert-butylphenyl)acetic acid”, has been described in a study . The process involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular structure of “Amino(4-tert-butylphenyl)acetic acid” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The predicted boiling point of “Amino(4-tert-butylphenyl)acetic acid” is 333.0±30.0 °C, and its predicted density is 1.102±0.06 g/cm3 . The compound also has a predicted pKa value of 2.05±0.10 .

Scientific Research Applications

Hydrogen Bond Studies

A study explored the hydrogen bond interactions and electronic behavior in derivatives of ((4-methylbenzensulfonyl)amino)acetic acid, including a variant with the tert-butylphenol group. The compounds exhibited intramolecular and intermolecular hydrogen bonding, providing insights into their molecular structure and behavior (Romero & Margarita, 2008).

Synthesis and Characterization of Amino Acid Derivatives

Various studies have been conducted on the synthesis and characterization of novel amino acid derivatives with the tert-butyl group, including:

  • Synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives, demonstrating distinct conformational preferences and suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
  • Preparation of novel triazinone derivatives using tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one, highlighting their antimicrobial and larvicidal activities (Kumara et al., 2015).
  • Investigation of erythro- and threo-amino acids derived from tricholomic acid, including their synthesis and pharmacological characterization at glutamate receptors (Conti et al., 2007).
  • Synthesis and evaluation of Schiff base ligand derived from amino acid [1-(aminomethyl)cyclohexyl]acetic acid, and its transition metal complexes, with a focus on antioxidant and xanthine oxidase inhibitory studies (Ikram et al., 2015).

properties

IUPAC Name

2-amino-2-(4-tert-butylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRNMXQOQUQCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino(4-tert-butylphenyl)acetic acid

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